molecular formula C8H8N4O2 B2449772 Ethyl [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 1864014-92-5

Ethyl [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2449772
CAS No.: 1864014-92-5
M. Wt: 192.178
InChI Key: VOCMCXMNXAYXFI-UHFFFAOYSA-N
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Description

Ethyl [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a chemical building block based on the 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocyclic scaffold, recognized for its significant versatility in medicinal chemistry and drug design . The TP core is isoelectronic with the purine ring system, allowing it to function as a potential bio-isostere for purines in the design of novel bioactive molecules, such as kinase inhibitors . This scaffold has also been described as a potential bio-isostere for other functional groups, including the carboxylic acid moiety and the N-acetyl fragment of ε-N-acetylated lysine . Furthermore, the presence of multiple nitrogen atoms in its structure grants the TP heterocycle metal-chelating properties, which have been exploited in research for developing anti-cancer and anti-parasitic agents . As a key synthetic intermediate, this ethyl carboxylate derivative can be used in the construction of more complex TP-based compounds. These compounds are frequently synthesized via annulation reactions starting from materials like 1,2,4-aminotriazole . Researchers value this scaffold for its favorable ADME-PK (Absorption, Distribution, Metabolism, Excretion, and Pharmacokinetics) properties in drug discovery campaigns . This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-2-14-7(13)6-3-9-8-10-5-11-12(8)4-6/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOCMCXMNXAYXFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=NC=N2)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing ethyl [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields. The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Another method involves a multicomponent reaction using aminotriazoles, β-ketoglutaric acid dimethyl ester, and dimethylformamide dimethyl acetal. This method allows for regioselective synthesis of substituted triazolopyrimidines .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale microwave-assisted synthesis due to its efficiency and eco-friendliness. The scalability of this method makes it suitable for industrial applications .

Chemical Reactions Analysis

Table 1: Reaction Conditions and Yields for Selected Derivatives

EntryBenzaldehyde SubstituentCatalystSolventTemp. (°C)Yield (%)
14-Cl-C₆H₄-TMDPH₂O/EtOHReflux76
24-NO₂-C₆H₄-TMDPH₂O/EtOHReflux80
34-(CH₃)₂N-C₆H₄-TMDPMolten TMDP6585

Key steps :

  • Knoevenagel condensation : Ethyl cyanoacetate reacts with benzaldehyde to form a α,β-unsaturated intermediate.

  • Michael addition : 3-amino-1,2,4-triazole attacks the intermediate, followed by intramolecular cyclization to form the triazolo[1,5-a]pyrimidine core .

Reaction Mechanisms

The synthesis proceeds through two competing pathways:

Mechanism A (Hydrogen Bonding Activation):

  • TMDP activates ethyl cyanoacetate and benzaldehyde via hydrogen bonding.

  • Ethyl cyanoacetate attacks the aldehyde to form a Knoevenagel adduct.

  • Subsequent Michael addition and cyclization yield the product .

Mechanism B (Iminium Intermediate):

  • TMDP generates an iminium intermediate with benzaldehyde.

  • Ethyl cyanoacetate enol attacks the iminium, forming the Knoevenagel adduct.

  • Cyclization with 3-amino-1,2,4-triazole completes the reaction .

Both pathways are accelerated by TMDP’s dual role as a Brønsted base and hydrogen-bond donor .

Substituent Effects on Reaction Outcomes

Electron-withdrawing groups (e.g., -NO₂, -Cl) on benzaldehydes enhance reaction efficiency due to increased electrophilicity of the aldehyde. Conversely, electron-donating groups (e.g., -N(CH₃)₂) reduce yields unless molten TMDP is used as a solvent .

Table 2: Substituent Impact on Yield

SubstituentElectronic EffectYield (%)
-NO₂Strong EWG80
-ClModerate EWG76
-OCH₃Mild EDG70
-N(CH₃)₂Strong EDG85*
*With molten TMDP as solvent .

Other Chemical Reactions

While synthetic applications dominate the literature, the compound’s ester group and aromatic system permit further derivatization:

Scientific Research Applications

Synthesis of Ethyl [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

The synthesis of this compound typically involves a one-pot three-component reaction. This method combines active methylene compounds, aminotriazoles, and aldehydes under specific catalytic conditions to yield high purity and yield of the desired product. For instance, a recent study utilized 4,4’-trimethylenedipiperidine as a catalyst in an eco-friendly solvent mixture of water and ethanol to synthesize derivatives of this compound with promising results .

Biological Activities

This compound exhibits several noteworthy biological activities:

  • Antimicrobial Activity : Research indicates that this compound demonstrates antibacterial properties against various Gram-positive and Gram-negative bacteria. Its structural features contribute to its effectiveness in inhibiting bacterial growth .
  • Antitumor Properties : Studies have shown that derivatives of this compound possess significant antitumor activity. For instance, some synthesized derivatives displayed IC50 values as low as 17.83 μM against breast cancer cell lines .
  • Antiviral Potential : Recent investigations highlight the compound's potential antiviral effects, particularly against certain viral infections. This aspect opens avenues for further research in antiviral drug development .

Applications in Drug Development

Given its diverse biological activities, this compound has several applications in drug development:

  • Pharmaceutical Research : The compound is being studied for its potential use in creating new antibiotics and anticancer agents. Its ability to interact with various biological targets makes it a candidate for further pharmacological studies .
  • Lead Compound for Derivative Synthesis : this compound serves as a lead compound from which various derivatives can be synthesized. These derivatives can be tailored to enhance specific biological activities or reduce side effects associated with existing drugs .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its derivatives:

Study ReferenceBiological ActivityKey Findings
Study 1 AntitumorIC50 values of 17.83 μM against MDA-MB-231 cells.
Study 2 AntimicrobialEffective against both Gram-positive and Gram-negative bacteria.
Study 3 AntiviralExhibited potential antiviral properties in preliminary tests.

Mechanism of Action

The mechanism of action of ethyl [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of enzymes like JAK1 and JAK2, which are involved in inflammatory pathways . The compound also inhibits the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Ethyl [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other triazolopyrimidine derivatives, such as:

Biological Activity

Ethyl [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a bicyclic heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a triazole and pyrimidine ring structure with a carboxylate group at the 6-position of the pyrimidine ring and an ethyl ester moiety. This unique structure enhances its solubility and stability in various solvents, making it suitable for biological applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance:

  • Inhibition of Cancer Cell Proliferation : The compound has shown significant antiproliferative activity against several human cancer cell lines. Notably, one study reported an IC50 value of 3.91 μM against MCF-7 cells and 0.53 μM against HCT-116 cells .
  • Mechanism of Action : The compound induces apoptosis and G2/M phase arrest in cancer cells by suppressing the ERK signaling pathway. This results in decreased phosphorylation levels of key proteins involved in cell proliferation and survival .

Antibacterial and Antiviral Activities

Ethyl [1,2,4]triazolo[1,5-a]pyrimidine derivatives have also exhibited antibacterial and antiviral properties. These compounds act on various bacterial strains and viruses by disrupting their replication processes or inhibiting essential enzymes required for their survival.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : Some derivatives inhibit tyrosyl DNA phosphodiesterase 2 (TDP2) and lysine-specific histone demethylase 1 (LSD1), which are critical for cancer cell survival and proliferation .
  • Neuroprotective Effects : The compound has demonstrated neuroprotective properties by inhibiting nitric oxide and tumor necrosis factor-alpha production in stimulated human microglia cells.

Study on Anticancer Activity

A comprehensive study evaluated the antiproliferative activities of various derivatives of this compound against three human cancer cell lines (MGC-803, HCT-116, MCF-7). The findings indicated that certain derivatives significantly inhibited cell growth through apoptosis induction and cell cycle arrest:

CompoundCell LineIC50 (μM)Mechanism
H12MGC-8033.91ERK pathway inhibition
Compound 2HCT-1160.53Tubulin polymerization inhibition
Compound 3MCF-73.84Apoptosis induction

This table summarizes the efficacy of selected compounds derived from this compound against specific cancer cell lines.

Q & A

Q. What are the common synthetic methodologies for preparing Ethyl [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate and its derivatives?

The core synthesis involves cyclocondensation of substituted aminotriazoles (e.g., 11a-m) with diethyl ethoxymethylenemalonate (DEEM) in glacial acetic acid under reflux, yielding ethyl 4,7-dihydro-7-oxo-triazolopyrimidine-6-carboxylates (12a-m) with yields of 65–75% . Subsequent N-alkylation (e.g., with 1-pentylbromide) in anhydrous DMF using K₂CO₃ as a base at 100°C produces alkylated derivatives (13a-m) . Hydrolysis of the ethyl ester group with 10% NaOH generates carboxylic acids (14a-m), which are further functionalized into carboxamides via coupling reactions .

Q. How is NMR spectroscopy employed to confirm the structure of triazolopyrimidine derivatives?

¹H NMR analysis is critical for verifying substituent positions and reaction success. For example:

  • The singlet at δ 8.41 ppm in 12m corresponds to the triazole proton, while the quartet (δ 4.16–4.26 ppm) confirms the ethyl ester group .
  • In alkylated derivatives (e.g., 13d), upfield shifts in the pentyl chain protons (δ 0.84–1.96 ppm) and aromatic protons (δ 8.16–8.88 ppm) validate substitution patterns .
  • Carboxamide formation (e.g., compound 16) is confirmed by broad singlets (δ 8.67 ppm) for the NH group and adamantyl protons (δ 1.65–2.18 ppm) .

Q. What purification techniques are recommended for isolating triazolopyrimidine derivatives?

Flash column chromatography with ethyl acetate/petroleum ether or ethyl acetate/methanol gradients is standard for isolating intermediates (e.g., 13a-m) . For polar carboxamides (e.g., 27, 31), preparative HPLC or recrystallization from ethanol/water mixtures improves purity .

Advanced Research Questions

Q. How do substituents at the 2- and 4-positions influence CB2 receptor binding affinity in SAR studies?

Substituent effects are systematically evaluated:

  • Aromatic groups (e.g., 4-chlorophenyl in 13d) enhance binding via π-π interactions, while bulky groups (e.g., 3,5-dimethyladamantyl in 16) improve selectivity for CB2 over CB1 receptors .
  • Alkyl chains (e.g., pentyl at N4) increase lipophilicity, correlating with improved membrane permeability in cellular assays .
  • Methylthio groups (e.g., 12i) reduce activity due to steric hindrance, highlighting the need for balanced hydrophobicity .

Q. How can reaction conditions be optimized to resolve contradictory yield data for alkylation steps?

Discrepancies in alkylation yields (e.g., 73% for 12m vs. 78% for 13d) may arise from:

  • Solvent choice : Anhydrous DMF minimizes side reactions compared to protic solvents .
  • Temperature control : Prolonged heating (>16 h) at 100°C ensures complete alkylation but risks decomposition .
  • Base selection : K₂CO₃ outperforms weaker bases (e.g., NaHCO₃) in deprotonating the triazole NH .

Q. What strategies address conflicting biological activity data in derivatives with similar substituents?

For example, compound 27 (p-tolyl substituent) shows higher activity than 31 (methylthio group):

  • Purity verification : Use HPLC-MS to rule out impurities (e.g., unreacted starting materials) .
  • Conformational analysis : Molecular docking studies can explain steric clashes or favorable interactions with the CB2 binding pocket .
  • Physicochemical profiling : LogP and solubility measurements (e.g., shake-flask method) may reveal bioavailability differences .

Q. How does hydrolysis of the ethyl ester group impact downstream functionalization?

Controlled hydrolysis with 10% NaOH at 70°C converts esters (12a-m) to carboxylic acids (14a-m), which are then activated (e.g., via EDC/HOBt) for amide coupling. Over-hydrolysis (>2 h) degrades the triazolopyrimidine core, reducing yields .

Q. Why do electron-withdrawing substituents at the 2-position alter melting points and crystallinity?

Derivatives with 4-chlorophenyl (13d, mp 155–156°C) exhibit lower melting points than p-tolyl analogs (27, mp 195°C) due to reduced molecular symmetry and weaker crystal lattice interactions. XRPD analysis can correlate substituent polarity with crystallinity .

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